3-Carboxy-4-chlorophenylisothiocyanate chemical structure and molecular weight
3-Carboxy-4-chlorophenylisothiocyanate chemical structure and molecular weight
An In-depth Technical Guide to 3-Carboxy-4-chlorophenylisothiocyanate: Properties, Synthesis, and Application in Bioconjugation
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Carboxy-4-chlorophenylisothiocyanate, a heterobifunctional crosslinking agent. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical structure, molecular weight, synthesis, and its primary application in the covalent modification of biomolecules. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility.
Introduction and Core Concepts
3-Carboxy-4-chlorophenylisothiocyanate is a valuable reagent in the field of bioconjugation. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an isothiocyanate and a carboxylic acid.
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The isothiocyanate group (-N=C=S) is highly electrophilic and reacts readily with primary nucleophiles, most notably the unprotonated primary amines found at the N-terminus of proteins and on the side chain of lysine residues. This reaction forms a highly stable thiourea bond.
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The carboxylic acid group (-COOH) provides a secondary functional handle. It enhances the aqueous solubility of the linker and can be activated (e.g., using carbodiimide chemistry) for subsequent conjugation to other amine-containing molecules or surfaces.
This dual functionality allows for the stable linkage of proteins to other molecules, surfaces, or for intramolecular crosslinking, making it a versatile tool in assay development, drug delivery systems, and proteomics.
Chemical Structure and Physicochemical Properties
The structural arrangement of the chloro, carboxyl, and isothiocyanate groups on the phenyl ring dictates the reagent's reactivity and spatial characteristics.
Caption: Chemical structure of 3-Carboxy-4-chlorophenylisothiocyanate.
The key quantitative properties of this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClNO₂S | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| CAS Number | 1027512-49-7 | [1][2] |
Synthesis of Isothiocyanates: A Generalized Approach
While numerous methods exist for the synthesis of isothiocyanates, a common and effective laboratory-scale approach involves the reaction of a primary amine with carbon disulfide (CS₂) followed by desulfurization.[3][4] This "one-pot" procedure is often preferred over older methods that use highly toxic reagents like thiophosgene.[5]
The synthesis would start from the corresponding aniline, 5-amino-2-chlorobenzoic acid. The amine reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurizing agent, such as tosyl chloride or a triazine-based reagent, to yield the final isothiocyanate product.[6][7]
Caption: Generalized one-pot workflow for the synthesis of aryl isothiocyanates.
Mechanism of Action in Bioconjugation
The primary application of this reagent is the covalent labeling of proteins and peptides. The isothiocyanate moiety is an electrophile that undergoes nucleophilic attack by primary amines.
Causality of Reaction Conditions: The reaction is highly pH-dependent. The target amine on the protein (e.g., the ε-amino group of a lysine residue) must be in its unprotonated, nucleophilic state to react. The pKa of the lysine side chain is approximately 10.5. Therefore, performing the conjugation reaction at a pH between 8.5 and 9.5 ensures a sufficient concentration of deprotonated amine for the reaction to proceed efficiently without causing significant protein denaturation.
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea bond.
This reaction is advantageous because it is highly specific for primary amines, proceeds readily in aqueous buffers under mild conditions, and forms a very stable covalent bond, making it a type of bioorthogonal ligation.[8][9]
Experimental Protocol: Labeling a Protein
This section provides a self-validating, step-by-step protocol for labeling a generic protein with 3-Carboxy-4-chlorophenylisothiocyanate.
Materials:
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Protein of interest (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in PBS.
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3-Carboxy-4-chlorophenylisothiocyanate.
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Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0.
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Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) equilibrated with PBS, pH 7.4.
Protocol Workflow:
Caption: Experimental workflow for protein labeling with an isothiocyanate reagent.
Step-by-Step Methodology:
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Reagent Preparation:
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Action: Immediately before use, dissolve 3-Carboxy-4-chlorophenylisothiocyanate in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
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Rationale: The isothiocyanate group is susceptible to hydrolysis in the presence of water. Using an anhydrous solvent and preparing the stock solution fresh minimizes degradation of the reagent.
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Protein Preparation:
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Action: Exchange the buffer of the protein solution into the pH 9.0 Conjugation Buffer using a desalting column or dialysis. Adjust the protein concentration to 5 mg/mL.
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Rationale: Removing any amine-containing buffers (like Tris) is critical as they would compete with the protein for the reagent. The alkaline pH of 9.0 is essential to deprotonate the lysine amines, rendering them nucleophilic and reactive.[10]
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Conjugation Reaction:
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Action: While gently stirring the protein solution, add a 10-fold to 20-fold molar excess of the dissolved reagent. Incubate the reaction for 2 hours at room temperature, protected from light.
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Rationale: A molar excess of the linker drives the reaction towards completion. The specific ratio may need optimization depending on the number of accessible lysines on the target protein and the desired degree of labeling.
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Quenching:
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Action: Add the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 30 minutes.
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Rationale: The small, amine-containing Tris molecule will react with and consume any remaining unreacted isothiocyanate, preventing non-specific labeling during subsequent steps.
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Purification:
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Action: Apply the quenched reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. Collect the fractions corresponding to the high molecular weight protein peak.
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Rationale: SEC effectively separates the large protein-linker conjugate from small, unreacted linker molecules, quenching byproducts, and salts, yielding a purified conjugate in a physiological buffer.
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Safety and Handling
Isothiocyanates as a class of compounds should be handled with care.
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Hazards: 3-Carboxy-4-chlorophenylisothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.
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Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[1]
Conclusion
3-Carboxy-4-chlorophenylisothiocyanate is a potent and versatile heterobifunctional linker for researchers engaged in protein modification, diagnostics, and drug development. Its reliable reactivity towards primary amines under controlled pH conditions allows for the creation of stable, well-defined bioconjugates. By understanding the underlying chemical principles and following validated protocols, scientists can effectively leverage this reagent to advance their research objectives.
References
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NextSDS. 3-Carboxy-4-chlorophenylisothiocyanate — Chemical Substance Information. [Link]
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Organic Syntheses. Isothiocyanic acid, p-chlorophenyl ester. [Link]
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PubChem. 3-Chlorophenyl isothiocyanate | C7H4ClNS | CID 75449. [Link]
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PubChem. (3-Carboxy-4-chlorophenyl)rhodanine | C10H6ClNO3S2 | CID 23125282. [Link]
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ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents. [Link]
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ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
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Molecules. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. [Link]
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Beilstein Journal of Organic Chemistry. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
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Organic Syntheses. p-CHLOROPHENYL ISOTHIOCYANATE. [Link]
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ResearchGate. Dosage of 4‐carboxyphenyl isothiocyanate (a), Silanization reagents (b, c), and template proteins (d). [Link]
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Molecules. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. [Link]
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Protocols.io. Preparation of pharmacological agents V.2. [Link]
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Nature Communications. Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. [Link]
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International Journal of Molecular Sciences. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]
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Molecules. Recent Advances in Bioorthogonal Ligation and Bioconjugation. [Link]
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